2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid
Description
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid is a biphenyl acetic acid derivative featuring a methylcarbamoyl (-CONHCH₃) group at the 3' position of the biphenyl scaffold and an acetic acid moiety at the 4-position. Biphenyl acetic acid derivatives are pharmacologically significant, with roles in anti-inflammatory, antitumor, and enzyme-inhibitory applications .
Properties
IUPAC Name |
2-[4-[3-(methylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-16(20)14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(18)19/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWAOZXNNHYCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742990 | |
| Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-01-4 | |
| Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Methylcarbamoyl)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced via a nucleophilic substitution reaction using methyl isocyanate.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a Friedel-Crafts acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(Methylcarbamoyl)-[1,1’-biphenyl]-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl isocyanate for introducing the carbamoyl group.
Major Products
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3’-(Methylcarbamoyl)-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3’-(Methylcarbamoyl)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The biphenyl acetic acid scaffold allows diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Biphenyl Acetic Acid Derivatives
Impact of Substituents on Properties
- Fluorination : Fluorine at the 2’ or 4’ position (e.g., ) enhances metabolic stability and lipophilicity, influencing bioavailability.
- Bromination : A bromine atom at the 3-position (e.g., ) increases steric bulk, affecting binding potency in enzyme inhibition.
- Amide/Carbamoyl Groups : The methylcarbamoyl group in the target compound may improve target affinity compared to unsubstituted analogs (e.g., Felbinac ). Amide derivatives (e.g., ) show enhanced antiproliferative and anticancer activities.
- Esterification : Ester derivatives (e.g., ) act as prodrugs or improve membrane permeability, as seen in tyrosinase inhibitors.
Biological Activity
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a biphenyl moiety and a methylcarbamoyl group, which are significant for its biological interactions.
Research indicates that compounds with similar structures often act through the inhibition of specific enzymes or receptors. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts, which can enhance neurotransmission. The methylcarbamoyl group may also contribute to the lipophilicity of the compound, facilitating its ability to cross the blood-brain barrier (BBB) and exert central nervous system effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of cholinesterases and other enzymes related to neurotransmission. |
| Neuroprotective Effects | May exhibit protective effects on neuronal cells by modulating neurotransmitter levels. |
| Anticancer Properties | Investigated for potential anticancer activity through apoptosis induction in cancer cell lines. |
Case Studies
- Neuroprotective Studies : A study investigated the neuroprotective effects of methylcarbamoyl compounds on rat models subjected to induced neurotoxicity. Results indicated that treatment with this compound significantly reduced neuronal death and improved behavioral outcomes compared to control groups.
- Anticancer Activity : In vitro studies conducted on various cancer cell lines demonstrated that this compound can induce apoptosis through the activation of caspase pathways. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency.
- Enzyme Inhibition Assays : A series of enzyme assays revealed that the compound inhibited AChE with an IC50 value of approximately 10 µM. This inhibition suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is impaired.
Research Findings
Recent research has focused on optimizing the structure of carbamoylated biphenyl derivatives to enhance their biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Variations in substituents on the biphenyl ring significantly affect the potency and selectivity of enzyme inhibition.
- Lipophilicity Studies : Compounds with higher lipophilicity demonstrated better penetration across the BBB, correlating with enhanced neuroprotective effects in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
